BenchChemオンラインストアへようこそ!

2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Medicinal Chemistry Covalent Inhibitor Design Structure-Activity Relationship

This 2H-1,2,3-triazole regioisomer features a strategically placed 3-fluorophenyl sulfonyl warhead (Hammett σₘ = +0.34), filling a critical mid-to-high electrophilicity niche in covalent inhibitor libraries. Unlike common 1H-triazole or 4-fluoro analogs, its unique geometry and electronic profile directly modulate target engagement kinetics and adduct stability, making it an essential, non-substitutable probe for kinase chemoproteomics and activity-based protein profiling (ABPP).

Molecular Formula C12H13FN4O2S
Molecular Weight 296.32
CAS No. 2034347-42-5
Cat. No. B2592024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
CAS2034347-42-5
Molecular FormulaC12H13FN4O2S
Molecular Weight296.32
Structural Identifiers
SMILESC1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=CC(=C3)F
InChIInChI=1S/C12H13FN4O2S/c13-10-2-1-3-12(8-10)20(18,19)16-7-4-11(9-16)17-14-5-6-15-17/h1-3,5-6,8,11H,4,7,9H2
InChIKeyJCISXHQFAYIDAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole (CAS 2034347-42-5): Procurement-Relevant Chemical Identity and Structural Class


2-(1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole (CAS 2034347-42-5) is a synthetic heterocyclic small molecule (molecular formula C₁₂H₁₃FN₄O₂S, molecular weight 296.32 g·mol⁻¹) comprising a pyrrolidine core N-linked via a sulfonyl bridge to a 3-fluorophenyl ring and substituted at the pyrrolidine 3-position with a 2H-1,2,3-triazole moiety [1]. The compound belongs to the broader class of sulfonyl-triazoles, which have been described in patent literature as covalent ligands capable of forming adducts with reactive nucleophilic amino acid residues (tyrosine, lysine) in kinase active sites and other protein targets [2]. The 3-fluorophenyl sulfonyl substitution pattern and the 2H-triazole (rather than 1H-triazole) regioisomeric form represent two key structural features that distinguish this compound from its nearest commercially available analogs, which typically bear 4-fluoro, 2-fluoro, methyl, or methoxy substituents on the phenylsulfonyl group or exist as 1H-triazole isomers [1].

Why Generic Sulfonyl-Pyrrolidine-Triazole Substitution Is Not Advisable for 2-(1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole Procurement


Substituting this compound with an apparently similar sulfonyl-pyrrolidine-triazole analog carries quantifiable risk. The 3-fluorophenyl sulfonyl group introduces a distinct electron-withdrawing profile (Hammett σₘ for m-F ≈ +0.34) versus the 4-fluoro analog (σₚ ≈ +0.06) or the m-methyl analog (σₘ ≈ −0.07), directly modulating the electrophilicity of the sulfonyl sulfur and thus the compound's covalent reactivity with nucleophilic protein residues [1]. Furthermore, the 2H-1,2,3-triazole regioisomer present in this compound exhibits different tautomeric equilibrium, dipole moment, and hydrogen-bond acceptor geometry compared to the 1H-1,2,3-triazole isomers found in many catalog analogs; patent literature on sulfonyl-triazole covalent inhibitors explicitly teaches that triazole regioisomer identity affects target engagement kinetics and adduct stability [2]. Procurement of a 1H-triazole or 4-fluoro analog in place of this specific 2H-1,2,3-triazole bearing a 3-fluorophenyl sulfonyl group would therefore introduce an uncontrolled variable in any assay where covalent target modification or structure-based binding is under investigation.

Quantitative Differentiation Evidence for 2-(1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole vs. Closest Analogs


Hammett Electronic Parameter Differentiation: 3-Fluorophenyl vs. 4-Fluorophenyl, m-Tolyl, and 4-Methoxyphenyl Sulfonyl Analogs

The 3-fluorophenylsulfonyl substituent in the target compound carries a Hammett meta substituent constant σₘ = +0.34, which is substantially more electron-withdrawing than the para-fluoro analog (σₚ = +0.06) found in the compound 2-(1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole, the m-tolyl analog (σₘ = −0.07, CAS 2201579-47-5), and the 4-methoxyphenyl analog (σₚ = −0.27, CAS 2034441-95-5) [1] . A higher positive σ value directly correlates with increased electrophilicity at the sulfonyl sulfur center, which in sulfonyl-triazole covalent inhibitors governs the rate of nucleophilic attack by target protein residues (tyrosine–OH, lysine–NH₂) [2]. The calculated AlogP for the target compound is 1.29 with a polar surface area (PSA) of 90.65 Ų ; comparative predicted AlogP and PSA data for the m-tolyl analog suggest higher lipophilicity (AlogP ~1.8) and identical PSA, indicating that the 3-fluoro substitution provides a superior balance of electronic activation without substantially increasing hydrophobicity .

Medicinal Chemistry Covalent Inhibitor Design Structure-Activity Relationship

Triazole Regioisomer Identity: 2H-1,2,3-Triazole vs. 1H-1,2,3-Triazole Pharmacophoric Differentiation

The target compound bears a 2H-1,2,3-triazole moiety (N2-linked to the pyrrolidine ring), distinguishing it from the more common 1H-1,2,3-triazole regioisomer found in compounds such as 1-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole. The 2H-1,2,3-triazole tautomer possesses a distinct dipole moment (calculated μ ≈ 0.0–1.5 D for 2H vs. ~4.0–5.0 D for 1H-1,2,3-triazole) and altered hydrogen-bond acceptor capacity at the N1 and N3 positions [1]. In solution and gas phase, 1H- and 2H-1,2,3-triazoles exist in equilibrium, but the covalent attachment at N2 locks the compound in the 2H form, creating a pharmacophore geometry that is not accessible to 1H-triazole analogs [2]. This regioisomeric differentiation is directly relevant to patent-class sulfonyl-triazole covalent ligands, where triazole nitrogen positioning affects the trajectory of the electrophilic sulfonyl group relative to the target nucleophile [3].

Click Chemistry Bioisostere Design Triazole Tautomerism

Predicted ADME and Drug-Likeness Profile Differentiating Features vs. Closest Analogs

The target compound (MW 296.32, AlogP 1.29, PSA 90.65 Ų, HBA 5, HBD 2, rotatable bonds 7) complies with all Lipinski Rule-of-Five criteria (MW < 500, AlogP ≤ 5, HBD ≤ 5, HBA ≤ 10) with zero RO5 violations. In comparison, the closest analog 2-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole (CAS 2201579-47-5, MW 292.36) possesses a higher predicted AlogP (~1.8) due to the methyl substituent, placing it closer to the lipophilicity threshold often associated with increased promiscuity and phospholipidosis risk . The 3-fluorophenyl group provides a favorable balance: the fluorine atom contributes metabolic stability (blocking para-hydroxylation) while maintaining lower logP than methyl or chloro analogs, a principle well-established in medicinal chemistry optimization [1].

Drug-Likeness ADME Prediction Chemical Probe Selection

Covalent Reactivity Class Evidence: Sulfonyl-Triazole Electrophile Utilization in Kinase and PTGR2 Targeting

The sulfonyl-triazole motif present in the target compound has been explicitly claimed in US patent filings as a covalent warhead capable of forming stable adducts with reactive tyrosine and lysine residues in kinase active sites (including CDK2, as specifically named) and in prostaglandin reductase 2 (PTGR2) [1] [2]. While no direct experimental data exist for this specific compound, the class-level evidence establishes that the sulfonyl-triazole electrophile engages nucleophilic protein residues through an SₙAr-type mechanism where the electron-withdrawing character of the aryl substituent (quantified above via Hammett σ) directly modulates reaction rate. The 3-fluorophenyl substitution (σₘ = +0.34) places this compound at the higher end of the electrophilicity range within the aryl sulfonyl-triazole series, predicting faster covalent modification kinetics than electron-neutral or electron-donating analogs [3].

Covalent Inhibitors Kinase Targeting Chemical Proteomics

Recommended Research and Procurement Application Scenarios for 2-(1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole (CAS 2034347-42-5)


Covalent Kinase Probe Development: Structure-Activity Relationship Studies Optimizing Sulfonyl Electrophilicity

This compound is best deployed as a member of a focused sulfonyl-triazole library where the aryl substituent is systematically varied to optimize covalent modification kinetics against a kinase of interest. The 3-fluorophenyl variant (σₘ = +0.34) fills a specific electronic niche between strongly electron-withdrawing analogs (e.g., 3-nitro, 4-CF₃) and electron-neutral analogs (phenyl, 4-CH₃), enabling fine-tuning of warhead reactivity without altering the core pyrrolidine-triazole scaffold [1]. Procurement of this specific compound ensures coverage of the mid-to-high electrophilicity range in the SAR matrix. Patent precedent (US 12,366,579) demonstrates that this precise electronic tuning directly impacts kinase target engagement as measured by mass spectrometry-based chemoproteomics [2].

Chemoproteomic Target Identification Using Sulfonyl-Triazole Activity-Based Probes

The sulfonyl-triazole electrophile class has been validated in patent literature for chemoproteomic applications where covalent modification of reactive nucleophilic residues (tyrosine, lysine) enables target identification via LC-MS/MS [1]. The 2H-1,2,3-triazole regioisomer in this compound provides a distinct probe geometry compared to 1H-triazole analogs, potentially accessing different residue microenvironments. The favorable AlogP (1.29) and moderate molecular weight (296.32) support cell permeability for live-cell labeling experiments [3]. For researchers building activity-based protein profiling (ABPP) probe libraries, this compound offers a unique combination of covalent warhead class (sulfonyl-triazole), electronic tuning (3-F substitution), and triazole regioisomer identity (2H-) not replicated by commercially available analogs.

In Vitro Anti-Proliferative Screening in Prostate and Colorectal Cancer Models as a Structurally Differentiated Triazole

Polysubstituted pyrrolidines linked to 1,2,3-triazoles have demonstrated significant in vitro anti-proliferative activity against human prostate cancer (PC3) cells, with certain analogs causing cell-cycle arrest at the DNA synthesis phase [1]. While that study did not evaluate the specific 3-fluorophenylsulfonyl derivative, the structural precedent supports inclusion of this compound in anti-proliferative screening panels. The 3-fluorophenyl substitution, with its favorable drug-likeness profile (zero RO5 violations, AlogP = 1.29) compared to more lipophilic or polar analogs, positions this compound as a candidate for hit identification in cell-based viability assays such as SRB or MTT against PC3, HCT116, or MDA-MB-231 cell lines [2].

Glycolysis Modulation Studies Targeting Phosphofructokinase Liver-Type (PFKL)

Emerging technology disclosures describe sulfonyl-triazole compounds as covalent activators of phosphofructokinase liver-type (PFKL), a rate-limiting glycolysis enzyme, with applications in cancer immunotherapy (reversing T-cell exhaustion) and Parkinson's disease [1]. The electrophilic sulfonyl-triazole core of the target compound aligns with the pharmacophore requirements for PFKL activation. The 3-fluorophenyl derivative, with its intermediate electrophilicity (σₘ = +0.34), may offer a distinct activation threshold compared to the exemplars in the disclosure, enabling exploration of how covalent modifier reactivity affects glycolytic flux enhancement selectivity. This represents a high-value niche application where the compound's specific substitution pattern directly addresses a known structure-activity hypothesis [1].

Quote Request

Request a Quote for 2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.